molecular formula C8H5Br2N3 B2967328 3,5-Dibromo-4-phenyl-1,2,4-triazole CAS No. 56616-82-1

3,5-Dibromo-4-phenyl-1,2,4-triazole

Cat. No. B2967328
CAS RN: 56616-82-1
M. Wt: 302.957
InChI Key: ADCKXERCYZWFRT-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-phenyl-1,2,4-triazole is a chemical compound with the molecular formula C8H5Br2N3 . It is a solid substance . The compound is part of a class of chemicals known as triazoles, which are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 3,5-dibromo-4-phenyl-1,2,4-triazole, can be achieved through various routes . For instance, 4,5-dibromo-1H-1,2,3-triazole can be synthesized and reacted with different reagents such as chloromethyl methyl ether, methyl chloroformate, benzyl chloride, 4-methoxybenzyl chloride, 4-nitrobenzyl chloride, or triphenylmethyl chloride under various conditions .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-phenyl-1,2,4-triazole consists of a triazole ring substituted with two bromine atoms and a phenyl group . The exact mass of the molecule is 300.88500 .


Chemical Reactions Analysis

4-Phenyl-1,2,4-triazoline-3,5-dione, a related compound, can be used as an efficient and selective reagent for the oxidation of thiols to disulfides . It can also be used as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .

properties

IUPAC Name

3,5-dibromo-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N3/c9-7-11-12-8(10)13(7)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCKXERCYZWFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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